2,4-Dichloro-8-(trifluoromethoxy)quinazoline
Description
Properties
IUPAC Name |
2,4-dichloro-8-(trifluoromethoxy)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3N2O/c10-7-4-2-1-3-5(17-9(12,13)14)6(4)15-8(11)16-7/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDIKPPMRMYJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652958 | |
| Record name | 2,4-Dichloro-8-(trifluoromethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-48-0 | |
| Record name | 2,4-Dichloro-8-(trifluoromethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-8-(trifluoromethoxy)quinazoline typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the use of trifluoromethoxy-substituted aniline derivatives, which undergo cyclization and chlorination reactions to form the desired quinazoline structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at positions 2 and 4 are primed for regioselective substitution due to electron-deficient aromatic rings.
Key Reactivity Trends
Example Reactions:
-
Ammonolysis: Reaction with aqueous ammonia at 80°C selectively substitutes C4-Cl, yielding 4-amino-2-chloro-8-(trifluoromethoxy)quinazoline .
-
Hydrazine substitution: Hydrazine hydrate in ethanol replaces C4-Cl with a hydrazine group (70–85% yield) .
Transition Metal-Catalyzed Cross-Coupling
The C4-Cl bond participates in metal-mediated couplings, while C2-Cl remains inert under standard conditions.
Cross-Coupling Reactions
| Reaction Type | Catalysts/Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| Kumada | CuI, PhMgBr | THF, 25°C | 4-Phenyl-2-chloro derivative | 92% | |
| Suzuki | Pd(PPh3)4, ArB(OH)2 | DME, 80°C | 4-Arylquinazolines | 65–78% |
Mechanistic Insight:
The C4 position’s enhanced electrophilicity allows for efficient oxidative addition with Pd/Cu catalysts, forming intermediates that couple with organometallic reagents .
Condensation and Cyclization
The compound serves as a precursor for fused heterocycles via condensation with bifunctional nucleophiles.
Condensation Pathways
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Ethylenediamine | EtOH, reflux | Imidazo[1,2-a]quinazoline | Kinase inhibitors | |
| Thiourea | K2CO3, DMF | Thieno[2,3-d]pyrimidine | Antimicrobial agents |
Example: Condensation with thiourea under basic conditions yields sulfur-containing heterocycles, leveraging the C4-Cl’s reactivity .
Reduction
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H2, Pd/C | EtOH, 50°C | 2,4-Dihydroquinazoline derivative | C4-Cl reduced first |
Oxidation
| Reagent | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| mCPBA | CH2Cl2 | Quinazoline N-oxide | N1-oxidation favored |
Functional Group Interconversion
The trifluoromethoxy group is generally inert but can be modified under extreme conditions.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | H2SO4, 150°C | 8-Hydroxyquinazoline derivative | 40% | |
| Fluoride displacement | KF, DMSO, 120°C | 8-Fluoroquinazoline analog | 55% |
Scientific Research Applications
Anti-Cancer Properties
The compound is recognized for its activity against various cancers, particularly those associated with the epidermal growth factor receptor (EGFR). Research indicates that quinazoline derivatives can inhibit EGFR tyrosine kinase activity, which is crucial in the proliferation of certain tumors. Specifically, 2,4-Dichloro-8-(trifluoromethoxy)quinazoline has been studied for its potential to treat:
- Non-Small Cell Lung Cancer
- Ovarian Cancer
- Breast Cancer
- Gastric Cancer
- Esophageal Cancer
The mechanism involves competitive binding to ATP sites on the EGFR, blocking downstream signaling pathways that lead to tumor growth and metastasis .
Synthesis of Pharmaceutical Intermediates
This compound serves as an essential intermediate in the synthesis of other quinazoline derivatives used in pharmaceuticals. For example, it can be further modified to create compounds with enhanced therapeutic profiles for treating hypertension and other cardiovascular disorders .
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through various methods, often involving halogenation and cyclization processes. A notable method includes:
- One-Step Halogenation Process : This involves treating phenylureas with cyclizing-halogenating agents to produce the desired quinazoline structure efficiently .
Several studies have documented the efficacy of quinazoline derivatives, including this compound:
- Study on EGFR Inhibition : A study demonstrated that this compound effectively inhibits EGFR in vitro, suggesting its potential as a lead compound for developing targeted cancer therapies .
- Synthesis Research : Research published in ACS Omega explored the synthesis of quinazoline derivatives using DMAP-catalyzed methods, highlighting the versatility of these compounds in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-8-(trifluoromethoxy)quinazoline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Storage : Requires an inert atmosphere and refrigeration (2–8°C) for stability .
- Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Synthetic Relevance :
The trifluoromethoxy group enhances electron-withdrawing properties, influencing reactivity in nucleophilic substitution reactions. This moiety is critical for modulating bioavailability and binding affinity in pharmacological contexts .
Comparison with Similar Quinazoline Derivatives
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Properties
A. Electron-Withdrawing Substituents
- Trifluoromethoxy (-OCF₃) : The target compound’s -OCF₃ group enhances metabolic stability and binding to hydrophobic pockets in enzymes (e.g., EGFR kinase) compared to -OCH₃ or -CH₃ .
- Chloro vs.
Key Research Findings
Substituent Position Matters :
- Position 8 : The trifluoromethoxy group at position 8 in the target compound likely improves blood-brain barrier penetration compared to position 7 substituents (e.g., 4-Chloro-7-(trifluoromethyl)quinazoline) .
- Para-Substitution : Analogues with para-substituted aryl groups (e.g., 4-fluoro, 4-chloro) on the quinazoline core show superior IC₅₀ values in kinase assays .
Linker Effects :
- Longer alkyl chains (e.g., phenylethyl derivatives) reduce activity, as seen in 4-chlorophenylethylquinazoline (9g, IC₅₀ inactive) . The target compound’s compact -OCF₃ group avoids this issue.
Saturation Impact :
- Saturated derivatives (e.g., tetrahydroquinazolines) exhibit reduced aromatic interactions, lowering enzymatic inhibition compared to fully aromatic analogues .
Biological Activity
2,4-Dichloro-8-(trifluoromethoxy)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula : C10H5Cl2F3N2O
- Molecular Weight : 299.06 g/mol
- CAS Number : 959237-48-0
The presence of chlorine and trifluoromethoxy groups enhances its lipophilicity and biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating moderate to potent activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 70 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial effects, the compound has been investigated for its anticancer properties. It was found to inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-468). The mechanism appears to involve the inhibition of epidermal growth factor receptor (EGFR) signaling pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| MDA-MB-468 | 18 |
The compound's ability to modulate EGFR activity positions it as a promising lead in the development of targeted cancer therapies .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- VEGFR Inhibition : The compound has shown potential in inhibiting vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis. This inhibition can reduce tumor growth by limiting blood supply.
- EGFR Modulation : By blocking EGFR signaling, the compound can prevent downstream proliferation signals in cancer cells .
Case Studies
A notable study demonstrated that oral administration of this compound in xenograft models resulted in significant tumor growth inhibition compared to control groups. The study reported a tumor growth inhibition (TGI) value of approximately 63%, indicating effective anticancer properties without significant toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
